molecular formula C10H10N2O3 B12893341 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid

2-(Aminomethyl)benzo[d]oxazole-6-acetic acid

Katalognummer: B12893341
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: LGVBLELXFISFSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)benzo[d]oxazole-6-acetic acid is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid involves the reaction of 2-aminophenol with chloroacetic acid in the presence of a base. This reaction forms the benzoxazole ring, which is then further functionalized to introduce the aminomethyl and acetic acid groups .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of electrochemical methods. For example, an electrochemical method using acetic acid as an electrolyte has been developed to prepare 2-aminobenzoxazole derivatives. This method is cleaner, does not require a metal catalyst, and has high atom economy .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)benzo[d]oxazole-6-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)benzo[d]oxazole-6-acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminobenzoxazole: A closely related compound with similar biological activities.

    Benzoxazole: The parent compound of the benzoxazole family.

    2-(Chloromethyl)benzo[d]oxazole: Another derivative with different functional groups.

Uniqueness

2-(Aminomethyl)benzo[d]oxazole-6-acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminomethyl and acetic acid groups make it versatile for various applications in research and industry .

Eigenschaften

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

2-[2-(aminomethyl)-1,3-benzoxazol-6-yl]acetic acid

InChI

InChI=1S/C10H10N2O3/c11-5-9-12-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3H,4-5,11H2,(H,13,14)

InChI-Schlüssel

LGVBLELXFISFSO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CC(=O)O)OC(=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.